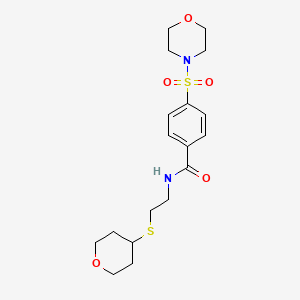![molecular formula C13H12N2O2 B2958440 N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2094315-99-6](/img/structure/B2958440.png)
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Thiazoles and Oxazoles
An efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of functionalized enamides has been reported. These compounds are synthesized using Lawesson's reagent, highlighting a method to introduce various functional groups into the thiazole framework, potentially useful for developing novel chemical entities with desired properties (Kumar, Parameshwarappa, & Ila, 2013).
Similarly, a two-step synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization of β-(methylthio)enamides demonstrates the versatility of enamides for constructing oxazole rings, which are core structures in many bioactive compounds (Vijay Kumar, Saraiah, Misra, & Ila, 2012).
Optically Active Polyacrylamides
Research has been conducted on the synthesis of optically active polyacrylamides bearing an oxazoline pendant. The study focuses on the influence of stereoregularity on chiroptical properties and chiral recognition, which could be crucial for applications in chiral separation technologies and materials science (Lu, Lou, Hu, Jiang, & Shen, 2010).
Novel Heterocycles Synthesis
Enaminones have been utilized as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities, showcasing the potential of enamides and their derivatives in medicinal chemistry for developing new therapeutic agents (Riyadh, 2011).
Cyclization Reactions
The synthesis of functionalized oxazoles from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization presents a metal-free approach for constructing oxazole rings. This method is noted for its broad substrate scope and potential applications in synthesizing complex heterocyclic structures efficiently (Zheng, Li, Ren, Zhang-Negrerie, Du, & Zhao, 2012).
Chiral Stationary Phases
Macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases in chromatography. This research highlights the importance of chiral materials in separation science, particularly for the resolution of racemic mixtures in pharmaceutical research (Tian, Lu, Che, Shen, Jiang, & Shen, 2010).
Mécanisme D'action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities . They have been used in the development of various drugs, including those with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Mode of Action
Oxazole derivatives have been shown to interact with their targets in a variety of ways, leading to different biological responses .
Biochemical Pathways
Oxazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound can bind to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, oxazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as kinases and proteases . The phenyl group enhances its binding affinity through hydrophobic interactions, while the oxazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinases and transcription factors. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . Additionally, it may impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by occupying the active site, preventing substrate binding. It may also activate certain enzymes by inducing conformational changes that enhance their activity . Furthermore, this compound can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme modulation and gene expression changes without significant toxicity. At higher doses, toxic effects may be observed, including cellular damage and adverse physiological responses . Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, influencing its overall distribution and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
Propriétés
IUPAC Name |
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-12(16)14-8-11-9-17-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQFJCZRSMKICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=COC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
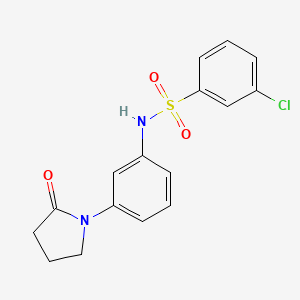
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)
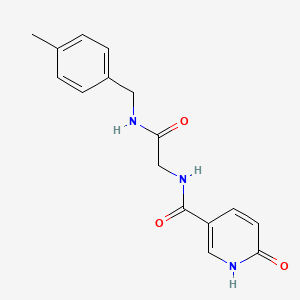
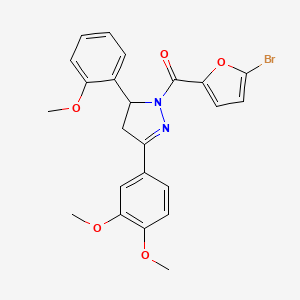
![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)
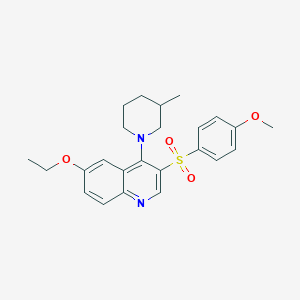
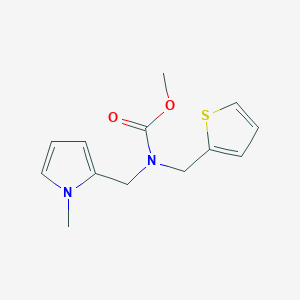
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)
![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)
